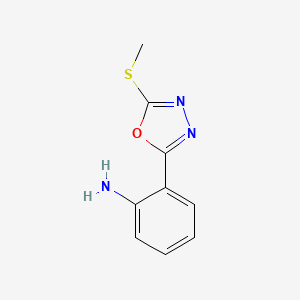![molecular formula C₁₄H₁₂N₂O₃ B1148214 3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one CAS No. 1367242-84-9](/img/structure/B1148214.png)
3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a fluorinated heterocyclic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one can be synthesized through the reaction of 3-amino-2-oxazolidinone with 1-formylnaphthalen-2-ol . The reaction typically involves the use of a suitable solvent and may require heating to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, can vary depending on the specific protocol used.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis of similar heterocyclic compounds often involves large-scale reactions using optimized conditions to maximize yield and purity. Industrial production may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency .
化学反応の分析
Types of Reactions
3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and ambient dioxygen.
Reduction: Reducing agents such as hydrazine can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving fluorescence and molecular interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and compounds.
作用機序
The mechanism of action of 3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. It can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:
3-amino-2-oxazolidinone: A precursor to this compound with similar structural features.
1-formylnaphthalen-2-ol: Another precursor with distinct chemical properties.
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-15-16-7-8-19-14(16)18/h1-6,9,17H,7-8H2/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHGUXXEPZHHTD-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)N1/N=C\C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)







